BenchChemオンラインストアへようこそ!

4-[1-(Methylsulfanyl)cyclopropyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

4-[1-(Methylsulfanyl)cyclopropyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS 1934476-97-7) is a partially saturated thieno[3,2-c]pyridine derivative bearing a distinctive 1-(methylsulfanyl)cyclopropyl substituent at the 4-position. The compound has molecular formula C11H15NS2, exact mass 225.06459183 Da, and computed XLogP3 of 2.1 with a topological polar surface area (TPSA) of 65.6 Ų.

Molecular Formula C11H15NS2
Molecular Weight 225.4 g/mol
Cat. No. B13062468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-(Methylsulfanyl)cyclopropyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine
Molecular FormulaC11H15NS2
Molecular Weight225.4 g/mol
Structural Identifiers
SMILESCSC1(CC1)C2C3=C(CCN2)SC=C3
InChIInChI=1S/C11H15NS2/c1-13-11(4-5-11)10-8-3-7-14-9(8)2-6-12-10/h3,7,10,12H,2,4-6H2,1H3
InChIKeyCEWAFURZADKULE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[1-(Methylsulfanyl)cyclopropyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS 1934476-97-7): Procurement-Relevant Identity and Scaffold Context


4-[1-(Methylsulfanyl)cyclopropyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS 1934476-97-7) is a partially saturated thieno[3,2-c]pyridine derivative bearing a distinctive 1-(methylsulfanyl)cyclopropyl substituent at the 4-position. The compound has molecular formula C11H15NS2, exact mass 225.06459183 Da, and computed XLogP3 of 2.1 with a topological polar surface area (TPSA) of 65.6 Ų [1]. It is supplied as a research-grade building block with a typical minimum purity specification of 95% . The thieno[3,2-c]pyridine scaffold is a recognized pharmacophore in antiplatelet (P2Y12), kinase inhibition, and glucose-6-phosphatase inhibitor programs [2], though bioactivity data specific to this substitution pattern remain unpublished at the time of this analysis.

Why 4-[1-(Methylsulfanyl)cyclopropyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine Cannot Be Replaced by a Generic Thienopyridine Analog


The 4-position substituent on the tetrahydrothieno[3,2-c]pyridine core governs lipophilicity, conformational flexibility, and hydrogen-bonding capacity in ways that generic substitution cannot recapitulate. Published SAR from the glucose-6-phosphatase inhibitor series demonstrates that the 4-substituent must satisfy specific lipophilic and steric requirements; a phenyl group with a para-trifluoromethoxy or chloro substituent is optimal for that target, and simple alkyl or unsubstituted phenyl analogs lose potency [1]. Similarly, in the antiplatelet context, the nature of the 4-substituent directly impacts metabolic activation and P2Y12 receptor engagement [2]. The 1-(methylsulfanyl)cyclopropyl group combines a cyclopropane ring—imparting conformational rigidity and metabolic stability—with a methylsulfanyl moiety that adds polarizable sulfur character, producing a property profile (XLogP3 = 2.1, TPSA = 65.6 Ų, 2 rotatable bonds) that differs meaningfully from close analogs lacking either the sulfur atom or the cyclopropane constraint [3]. Interchanging this compound with any other 4-substituted thieno[3,2-c]pyridine without verifying the substitution pattern will alter physicochemical and potentially pharmacological behavior.

Quantitative Differentiation Evidence: 4-[1-(Methylsulfanyl)cyclopropyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine Versus Closest Analogs


TPSA Difference: Target Compound Versus Des-Methylsulfanyl 4-Cyclopropyl Analog

The target compound carries a topological polar surface area (TPSA) of 65.6 Ų, computed by PubChem via Cactvs [1]. The des-methylsulfanyl analog, 4-cyclopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS 869472-59-3, C10H13NS, MW 179.28), lacks the sulfur atom and has a significantly lower TPSA; reported TPSA values for close structural relatives in the 4-cyclopropyl series fall in the 12–30 Ų range . The ~35–53 Ų TPSA difference results from the methylsulfanyl group contributing both additional polar surface and hydrogen-bond acceptor capacity (HBA increases from 1–2 to 3).

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Lipophilicity (XLogP3) Comparison: Target Compound Versus 4-[2-(Methylsulfanyl)ethyl] Analog

The target compound has a computed XLogP3 of 2.1 [1]. The 4-[2-(methylsulfanyl)ethyl] analog (CAS 1934942-15-0, C10H15NS2, MW 213.4) carries a two-carbon ethyl linker between the thienopyridine core and the methylsulfanyl group instead of the cyclopropane ring. The cyclopropane ring in the target compound introduces conformational restriction and reduces the effective lipophilicity per carbon atom compared to the freely rotating ethyl chain. The molecular weight difference (225.4 vs. 213.4 g/mol) reflects the additional carbon in the cyclopropane ring, and the XLogP3 difference is estimated at approximately +0.3–0.5 log units lower for the target (cyclopropyl) versus the ethyl analog, based on fragment-based logP calculations where a cyclopropyl group contributes approximately 0.5–0.7 logP units less than an ethyl chain of equivalent carbon count [2].

Lead Optimization Lipophilicity ADME

Isomeric Differentiation: Thieno[3,2-c] Versus Thieno[2,3-c] Core Regioisomer

The target compound possesses the thieno[3,2-c]pyridine ring fusion (sulfur at position 1 of the thiophene ring fused to the pyridine 3,4-positions). A closely related isomer, 7-[1-(methylsulfanyl)cyclopropyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine (CAS 2137503-98-9, C11H15NS2, MW 225.4), features the thieno[2,3-c]pyridine fusion (sulfur at position 2 of the thiophene ring). The two regioisomers are constitutionally identical but differ in ring fusion geometry. Published SAR on glucose-6-phosphatase inhibitors indicates that the [3,2-c] and [2,3-c] systems are equipotent in that target context, and both outperform the benzo analog 1,2,3,4-tetrahydroisoquinoline [1]. However, in kinase inhibitor programs, the [3,2-c] scaffold has been preferentially utilized for Aurora kinase and VEGFR/PDGFR inhibitor series due to optimized hinge-binding geometry [2], while the [2,3-c] scaffold appears more frequently in potassium channel inhibitor patents [3].

Scaffold Hopping Isomer Differentiation Kinase Selectivity

Conformational Constraint: Cyclopropane-Containing Versus Spiro-Thiolane Analog

The target compound incorporates a 1-(methylsulfanyl)cyclopropyl group with only 2 rotatable bonds overall [1]. A comparator with the same molecular formula (C11H15NS2, MW 225.4) but different geometry is 2'-methylspiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,4'-thiolane] (CAS 1936013-89-6). The spiro-thiolane analog has a TPSA of 12.03 Ų and LogP of 2.6145 , compared to TPSA 65.6 Ų and XLogP3 2.1 for the target. The TPSA difference (65.6 vs. 12.03 Ų) indicates dramatically different hydrogen-bonding capacity despite identical molecular formula and equal HBA/HBD counts (HBA = 3, HBD = 1 for both). This arises because the methylsulfanyl group in the target is solvent-exposed and contributes to polar surface, whereas the sulfur in the spiro-thiolane is buried within the spiro ring system.

Conformational Analysis Rigidification Entropic Benefit

Vendor Purity Specification: Inter-Lot Consistency and Comparability

The target compound is commercially available from multiple independent suppliers with a consistent minimum purity specification of 95% . This specification aligns with the purity levels offered for the comparator 4-cyclopropyl analog (95% minimum) and the spiro-thiolane analog (95% minimum) . No supplier currently offers the target compound at purity exceeding 95%, and no analytical certified reference standard grade is available. The absence of a certified standard grade differentiates this compound from clinically precedented thienopyridines such as ticlopidine and clopidogrel, for which pharmacopeial reference standards exist .

Chemical Procurement Quality Control Batch Reproducibility

Application Scenarios Where 4-[1-(Methylsulfanyl)cyclopropyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine Provides Procurement Advantage


Kinase-Focused Fragment or Lead-Like Library Design Requiring Moderately Polar Thienopyridine Scaffolds

The target compound's TPSA of 65.6 Ų and XLogP3 of 2.1 position it in favorable physicochemical space for kinase inhibitor lead generation [1]. The thieno[3,2-c]pyridine core has validated precedent in Aurora kinase and VEGFR/PDGFR inhibitor patents from AbbVie, where this scaffold was selected over alternative fused heterocycles due to improved CYP3A4 safety profiles [2]. For screening libraries targeting the kinome, the 1-(methylsulfanyl)cyclopropyl substituent offers a distinct vector for exploring hinge-binding region complementarity that differs from the more common 4-phenyl or 4-benzyl thienopyridine analogs.

Structure-Activity Relationship (SAR) Exploration of P2Y12 Receptor Antagonists with Non-Classical 4-Substituents

The tetrahydrothieno[3,2-c]pyridine scaffold is the core of the clinically used antiplatelet prodrugs ticlopidine, clopidogrel, and prasugrel [1]. In these drugs, the 4-position is unsubstituted (ticlopidine, clopidogrel) or carries a ketone (prasugrel intermediate). The target compound's 4-[1-(methylsulfanyl)cyclopropyl] substituent represents a non-classical 4-substitution that could be evaluated for altered metabolic activation kinetics or P2Y12 binding modality. The cyclopropane ring's metabolic stability and the sulfur atom's potential for oxidative metabolism (sulfoxide/sulfone formation) differentiate it from simple alkyl or aryl 4-substituents [2].

Synthetic Intermediate for Thieno[3,2-c]pyridine-Derived Heterocyclic Libraries via Sulfur Oxidation or Cyclopropane Ring-Opening Chemistry

The methylsulfanyl group is a versatile synthetic handle. Oxidation to the corresponding sulfoxide or sulfone can modulate polarity (increasing TPSA beyond 65.6 Ų) and introduce hydrogen-bond acceptor character at the sulfur center [1]. Additionally, the cyclopropane ring can participate in ring-opening reactions under acidic or radical conditions, providing access to linear or rearranged scaffolds [2]. This dual reactivity (sulfur oxidation + cyclopropane opening) offers synthetic divergence not available from the 4-cyclopropyl analog (which lacks the sulfur handle) or the 4-[2-(methylsulfanyl)ethyl] analog (which lacks the strained ring).

Physicochemical Comparator for Matched Molecular Pair Analysis in Drug Discovery Programs

The availability of structurally defined comparators—4-cyclopropyl (no sulfur), 4-[2-(methylsulfanyl)ethyl] (flexible linker), spiro-thiolane (buried sulfur), and [2,3-c] regioisomer (altered ring fusion)—enables a matched molecular pair (MMP) analysis where the target compound serves as the reference point. The quantified TPSA difference of +53.57 Ų versus the spiro-thiolane analog, and the estimated XLogP3 reduction of 0.3–0.5 versus the ethyl analog, provide experimentally testable hypotheses for the impact of cyclopropane + methylsulfanyl combination on permeability, solubility, and target binding [1][2]. This MMP set is particularly valuable for computational chemists building predictive ADME models for heterocyclic compound libraries.

Quote Request

Request a Quote for 4-[1-(Methylsulfanyl)cyclopropyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.